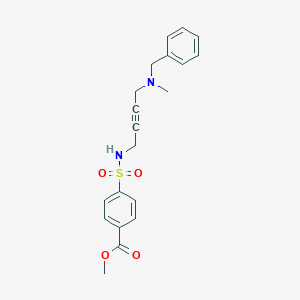

![molecular formula C23H32N4OS B2521859 2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzenol CAS No. 860611-17-2](/img/structure/B2521859.png)

2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various triazolo-thiadiazole derivatives has been reported in the literature. For instance, a series of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were synthesized by condensation of substituted 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiols with pentafluorobenzoic acid, yielding good results with 60-80% yields . Another study reported the synthesis of 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles containing a gem-dimethylbenzyl moiety. These compounds were prepared by condensation of 4-amino-3-aryl/aralkyl substituted-5-mercapto-1,2,4-triazoles with various fluoro substituted aromatic acids in the presence of POCl3 . These syntheses typically involve multi-step reactions with the use of different reagents and conditions to achieve the desired products.

Molecular Structure Analysis

The molecular structures of the synthesized triazolo-thiadiazole derivatives were confirmed using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), two-dimensional NMR (COSY), and mass spectral data were used to confirm the structures of all synthesized compounds . These techniques provide detailed information about the molecular framework and the substitution pattern on the heterocyclic core of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolo-thiadiazole derivatives are typically condensation reactions. These reactions often require the use of catalysts or specific conditions such as the presence of phosphorus oxychloride (POCl3) to facilitate the formation of the desired heterocyclic system . The reactivity of the starting materials and the influence of substituents on the reaction outcomes are critical factors in these syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo-thiadiazole derivatives are influenced by the presence of various substituents and the nature of the heterocyclic system. The introduction of fluorine atoms, for example, can significantly affect the lipophilicity, electronic distribution, and potential bioactivity of the compounds . The synthesized compounds were screened for their biological activities, including anticancer, antibacterial, antifungal, and analgesic activities. Some compounds exhibited moderate to good antiproliferative potency against cancerous cell lines, while others showed promising antibacterial and significant analgesic activities . These activities suggest that the physical and chemical properties of these compounds make them suitable for further investigation as potential therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Synthesis

The compound 2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzenol exhibits a unique molecular structure, featuring various ring systems and functional groups. One study detailed the structural intricacies of a related triazolothiadiazine derivative, highlighting its twist-boat conformation and the dihedral angles formed between its constituent rings. This study emphasized the importance of intramolecular and intermolecular hydrogen bonding in stabilizing the crystal structure of such compounds (Goh et al., 2010).

Synthesis Techniques

The synthesis of triazolo[3,4-b][1,3,4]thiadiazine derivatives involves various approaches and techniques. A notable method includes microwave-assisted synthesis, offering a rapid and efficient route to produce these compounds. This method emphasizes the use of heteropolyacid catalysts to enhance the synthesis rate and yield of the desired products (Motamedi et al., 2011). Additionally, sonication techniques have been employed to accelerate the synthesis of thiazine and thiadiazine derivatives, showcasing the potential of ultrasound in chemical synthesis to improve reaction rates and product quality (Dabholkar & Ansari, 2010).

Biological Activities

Triazolothiadiazine derivatives have been extensively studied for their biological activities. Several compounds in this class have demonstrated significant antimicrobial, antitubercular, and anticancer activities. For instance, a study reported the synthesis of 1,4-bis(6-aryl-1,2,4-triazolo[3,4-b]-[1,3,4]thiadiazole-3-yl)benzenes and their inhibitory activity against various cancer cell lines, suggesting potential applications in cancer therapy (Ding & Li, 2011). Similarly, the synthesis and biological evaluation of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles revealed their moderate to good antiproliferative potency against different cancerous cell lines (Chowrasia et al., 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound 2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol is a heterocyclic compound that contains a triazole nucleus . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . .

Mode of Action

Triazole compounds are known to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .

Biochemical Pathways

Triazole compounds are known to have diverse pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects . These activities suggest that triazole compounds may affect a wide range of biochemical pathways.

Result of Action

Given the diverse pharmacological activities of triazole compounds , it can be inferred that this compound may have a wide range of molecular and cellular effects.

Eigenschaften

IUPAC Name |

2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4OS/c1-4-5-6-7-17-8-10-18(11-9-17)22-24-25-23-27(22)26-20(14-29-23)19-12-15(2)21(28)16(3)13-19/h12-13,17-18,28H,4-11,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDITNJGCVOGCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=NN=C3N2N=C(CS3)C4=CC(=C(C(=C4)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

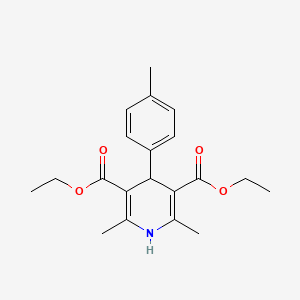

![2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2521776.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide](/img/structure/B2521777.png)

![N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521778.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2521779.png)

![1,3,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2521780.png)

![N-(4-acetamidophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2521785.png)

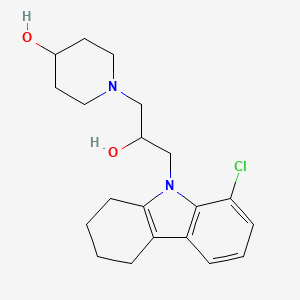

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dioxalate](/img/structure/B2521787.png)

![2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2521789.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2521794.png)

![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2521798.png)

![5-chloro-1-[(2,6-dichlorophenyl)methyl]-N-methyl-6-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2521799.png)